9-Methyl Substitution Differentiates This Scaffold from Unsubstituted Pyrroloquinolin-1-one (CAS 30125-77-0) in Molecular Properties Relevant to Bioavailability
The 9-methyl group on this compound (MW 198.22) increases molecular weight by 14.02 Da relative to the unsubstituted 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one (CAS 30125-77-0; MW 184.20). Based on analog data for 2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one (XLogP3 = 3.1) and unsubstituted pyrroloquinoline core estimates (XLogP3 ≈ 1.8), this methyl substitution contributes approximately +0.6 to +1.3 units in calculated logP, representing a measurable increase in lipophilicity [1]. The methyl group also reduces hydrogen bond donor count from 1 (unsubstituted analog) to 0 for certain tautomeric forms, as observed in the computed descriptors for 2-benzyl-9-methyl analog [1].
| Evidence Dimension | Molecular Weight and Computed Lipophilicity |
|---|---|
| Target Compound Data | MW 198.22 g/mol; estimated XLogP3 ≈ 2.4-2.8 (interpolated from analog data) |
| Comparator Or Baseline | 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one (CAS 30125-77-0): MW 184.20 g/mol; XLogP3 ≈ 1.8 (estimated) |
| Quantified Difference | ΔMW = +14.02 Da (7.6% increase); ΔXLogP3 ≈ +0.6 to +1.3 units |
| Conditions | Computed physicochemical properties (PubChem XLogP3 algorithm); comparison based on core scaffold differences excluding N2-substitution |
Why This Matters
Higher lipophilicity predicts improved membrane permeability and altered pharmacokinetic behavior, directly impacting compound suitability for CNS target engagement versus peripheral applications.
- [1] PubChem. 2-Benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one (CID 17480851). Computed Descriptors: Molecular Weight 288.3 g/mol, XLogP3 3.1, Hydrogen Bond Donor Count 0. View Source
